molecular formula C9H8ClN3O2 B3027812 Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1394003-65-6

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B3027812
CAS No.: 1394003-65-6
M. Wt: 225.63
InChI Key: WYDKSIFRIJGMBA-UHFFFAOYSA-N
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Description

Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1394003-65-6) is a high-purity chemical building block specifically designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a rigid, planar heterocyclic system recognized for its versatile biological activity and significant presence in targeted cancer therapy . The reactive chlorine atom at the 2-position and the ester group at the 3-position make this molecule a versatile intermediate for further synthetic elaboration via cross-coupling reactions and functional group transformations, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in disrupting aberrant signaling pathways in cancer cells . Research highlights their potential in inhibiting key kinases such as EGFR, B-Raf, MEK, and CK2, which are implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . As such, this compound serves as a foundational template for developing novel therapeutic agents in oncology. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKSIFRIJGMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162430
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester
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Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394003-65-6
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394003-65-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID701162430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Preparation Methods

The synthesis of Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of "Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate." However, the search results provide information on pyrazolo[1,5-a]pyrimidine derivatives and their applications in general.

Here's a summary of the relevant information:

Pyrazolo[1,5-a]pyrimidine derivatives:

  • General Information: Pyrazolo[1,5-a]pyrimidine (PP) derivatives are N-heterocyclic compounds with uses in medicinal chemistry and material science . They have a fused, rigid, and planar structure containing pyrazole and pyrimidine rings .
  • Synthesis: Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through the interaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds . The main synthesis route allows structural modifications at positions 2, 3, 5, 6, and 7 .
  • Applications: Pyrazolo[1,5-a]pyrimidines have demonstrated potential as dual CDK2/TRKA inhibitors and anticancer agents . They are also considered promising medical pharmacophores for treating cancer, inflammatory, and viral diseases . Some pyrazolo[1,5-a]pyrimidine derivatives have reached commercial use in molecules like Indiplon, Lorediplon, and Zaleplon .
  • Examples of related compounds:
    • Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate: This compound's structure and properties are available in PubChem .
    • Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate: This is another related compound with its structure and properties listed in PubChem . It can be used to synthesize other compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Substitutional Variations

Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in the position and type of substituents, which critically influence their physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight Melting Point (°C) Key References
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Cl at 5-position 225.63 Not reported
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Br at 6-position 270.08 144–146
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Cl at 5- and 7-positions 260.07 Not reported
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CH₃ at 5- and 7-positions 219.23 Not reported
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Cl-C₆H₄ at 7-position 482.97 221–223

Key Observations :

  • Halogen Position : Chlorine at the 2- or 5-position (vs. bromine at 6-position) alters electronic effects and steric hindrance, impacting reactivity. For example, Ethyl 6-bromopyrazolo... exhibits a higher molecular weight and defined melting point (144–146°C) compared to chloro analogs .
  • Aryl vs. Alkyl Substituents : Aryl groups at the 7-position (e.g., 4-chlorophenyl in ) improve lipophilicity and may enhance target affinity compared to alkyl groups.

Biological Activity

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-A]pyrimidine family, which is renowned for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C9H8ClN3O2, has garnered attention for its neuroprotective and anti-inflammatory properties, as well as its role in anticancer research.

Overview of Biological Activities

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : This compound has shown significant potential as an anticancer agent. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK pathways.
  • Neuroprotective Properties : The compound is being investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of various kinases, including adaptor-associated kinase 1 (AAK1), which plays a critical role in endocytosis and synaptic vesicle recycling .
  • Cell Cycle Modulation : Research shows that this compound can induce cell cycle arrest in the G0–G1 phase, leading to reduced proliferation of cancer cells. For instance, in studies involving RFX 393 cancer cells, treatment with this compound resulted in significant changes in cell cycle distribution compared to controls (Table 1).

Case Studies

  • Anticancer Activity : In a study examining the effects of pyrazolo[1,5-A]pyrimidine derivatives on various cancer cell lines, this compound exhibited a mean growth inhibition (GI%) of approximately 43.9% across 56 tested lines. Molecular docking simulations indicated that it binds effectively to target proteins involved in cancer progression .
  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly inhibited lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity at concentrations below 50 µM, highlighting its potential as an anti-inflammatory agent (Table 2) .

Tables of Biological Activity

Activity Type Effect Observed Concentration (µM) Reference
AnticancerGrowth inhibition across multiple lines50
Anti-inflammatoryInhibition of NF-κB/AP-1<50
NeuroprotectionPotential protective effectsNot specified

Q & A

Q. Table 1. Key Synthetic Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

ParameterOptimal ConditionYieldReference
Solvent SystemEthanol:Water (1:1 v/v)95%
CatalystKHSO₄82–95%
Reaction TemperatureRoom Temperature
Characterization Method¹H NMR, IR, TLC

Q. Table 2. Substituent Effects on Biological Activity

PositionSubstituentBiological TargetEffect on ActivityReference
2ClKinasesEnhances electrophilicity
5CF₃B-Raf kinaseImproves hydrophobic binding
7PhenylGABAA receptorModulates selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Reactant of Route 2
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Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate

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